molecular formula C8H15N5O B8236130 2-(ethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-4-one

2-(ethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-4-one

Cat. No.: B8236130
M. Wt: 197.24 g/mol
InChI Key: NFMIMWNQWAWNDW-UHFFFAOYSA-N
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Description

The compound with the identifier “2-(ethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-4-one” is a chemical substance that has garnered attention in various scientific fields due to its unique properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-4-one involves several steps, each requiring specific reaction conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions that transform these materials into the desired compound. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods used in industrial settings are typically more efficient and cost-effective compared to laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(ethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, resulting in the formation of substituted products.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions, such as:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Catalysts: Catalysts such as palladium on carbon and platinum are often used to facilitate reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced derivatives.

Scientific Research Applications

2-(ethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(ethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The specific molecular targets and pathways involved depend on the application and context in which the compound is used .

Comparison with Similar Compounds

2-(ethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    Cyclodextrins: These compounds share similar inclusion complex formation properties.

    Nitrogen-Doped Graphene Quantum Dots: These compounds have similar fluorescence and quantum yield properties.

    Graphitic Carbon Nitride Quantum Dots: These compounds share similar photoluminescence properties .

Properties

IUPAC Name

2-(ethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5O/c1-4-9-6-11-7(10-5(2)3)13-8(14)12-6/h5H,4H2,1-3H3,(H3,9,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMIMWNQWAWNDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=O)N=C(N1)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC1=NC(=O)N=C(N1)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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